N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]benzamide
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Overview
Description
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]benzamide is a compound that belongs to the class of benzamides. Benzamides are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzothiophene moiety, which is a sulfur-containing heterocycle, and a hydroxyethyl group attached to the benzamide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]benzamide typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through various methods, including the cyclization of o-alkynylthiophenols in the presence of a catalyst such as Rhodium.
Attachment of Hydroxyethyl Group: The hydroxyethyl group can be introduced via a reaction with ethylene oxide or a similar reagent under basic conditions.
Formation of Benzamide: The final step involves the coupling of the benzothiophene derivative with benzoyl chloride or a similar benzoylating agent in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether under reflux conditions.
Substitution: Nitric acid in sulfuric acid for nitration; halogens in the presence of a catalyst for halogenation.
Major Products Formed
Oxidation: Formation of N-[2-(1-benzothiophen-3-yl)-2-oxoethyl]benzamide.
Reduction: Formation of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]aniline.
Substitution: Formation of nitro or halogenated derivatives of the benzothiophene ring.
Scientific Research Applications
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]benzamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-(3-Phenylbenzo[b]thiophen-2-yl)benzamide
- N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-(methylsulfanyl)benzamide
Uniqueness
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyethyl group enhances its solubility and potential for hydrogen bonding, which can influence its interaction with biological targets.
Properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c19-15(10-18-17(20)12-6-2-1-3-7-12)14-11-21-16-9-5-4-8-13(14)16/h1-9,11,15,19H,10H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJPHGKGLZGHSHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC(C2=CSC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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